molecular formula C12H17NO B2675301 spiro[adamantane-2,2'-azetidine]-4'-one CAS No. 59592-02-8

spiro[adamantane-2,2'-azetidine]-4'-one

Cat. No.: B2675301
CAS No.: 59592-02-8
M. Wt: 191.274
InChI Key: OQWSDRQHNIVGTG-UHFFFAOYSA-N
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Description

Spiro[azetidin-2-one-4,2’-tricyclo(3,3,1,1(3,7))decane] is a type of spiro-heterocycle, which has received special attention in medicinal chemistry due to its promising biological activity . Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .


Synthesis Analysis

Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . The synthesis of the spirocyclic β-lactams proceeded via carbonylation of the acyclic diaminocarbenes leading to diaminoketenes, which underwent a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion to afford the final products .


Molecular Structure Analysis

The molecular structure of spiro[azetidin-2-one-4,2’-tricyclo(3,3,1,1(3,7))decane] is characterized by two rings sharing the same atom, the quaternary spiro carbon . Spiro compounds are considered spiro heterocyclic if the spiro atom or any atom in either ring are not carbon atoms .


Chemical Reactions Analysis

The reaction happens through a homo benzotetramisole (HBTM)-catalyzed Mannich/lactamization cascade reaction of isatin-derived imines with aryl acetic acids .

Scientific Research Applications

Synthesis and Anticonvulsant Evaluation

Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] analogues have been synthesized to explore their anticonvulsant activity, evaluating the role of the carboxylic acid group as an essential substituent in valproic acid. These compounds have shown varying degrees of activity, indicating potential for further exploration in anticonvulsant drug development (Scott et al., 1985).

Novel Structural Motifs in Natural Product Synthesis

The structural framework of spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] has been identified as a key element in the synthesis of natural product analogues, such as antibiotics and anticancer agents. This emphasizes its role in deriving novel compounds with significant biological activity (Cuny, 2020).

Advanced Synthetic Intermediate for Neurophysical Properties

The compound has served as an advanced synthetic intermediate in the synthesis of histrionicotoxin derivatives, showcasing its utility in creating compounds with unique structural features and useful neurophysical properties (Kim et al., 2000).

Drug Discovery Applications

Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] derivatives have found application in drug discovery, particularly in the synthesis of multifunctional spirocycles from common cyclic carboxylic acids. These derivatives have shown enhanced activity and reduced toxicity compared to existing drugs, suggesting their potential in novel drug development (Kirichok et al., 2018).

Anti-inflammatory Activity

The preparation of novel substituted spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] derivatives has been reported with potential anti-inflammatory activity. This highlights the compound's relevance in the development of new therapeutic agents (Mullen et al., 1987).

Mechanism of Action

The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Properties

IUPAC Name

spiro[adamantane-2,4'-azetidine]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-11-6-12(13-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWSDRQHNIVGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34CC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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